molecular formula C10H12BrN B15067811 (R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

(R)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15067811
M. Wt: 226.11 g/mol
InChI Key: RYTXRZLTTUAYHC-SNVBAGLBSA-N
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Description

®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 6th position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Bromination: The starting material, 6-methylindene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Hydrogenation: The brominated intermediate is then subjected to hydrogenation to reduce the double bond in the indene ring, forming 5-bromo-6-methyl-2,3-dihydroindene.

Industrial Production Methods

Industrial production of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering the indane ring structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-bromo-6-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of fully hydrogenated indane derivatives.

    Substitution: Formation of 5-substituted-6-methyl-2,3-dihydro-1H-inden-1-amine derivatives.

Scientific Research Applications

®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 6th position.

    ®-6-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 5th position.

    ®-5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-amine: Has a chlorine atom instead of bromine at the 5th position.

Uniqueness

®-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its specificity in biological applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

RYTXRZLTTUAYHC-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC2=C(CC[C@H]2N)C=C1Br

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1Br

Origin of Product

United States

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